Pyrazin-2-ylboronic acid

CAS No.: 762263-64-9

Cat. No.: VC3751174

Molecular Formula: C4H5BN2O2

Molecular Weight: 123.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 762263-64-9 |

|---|---|

| Molecular Formula | C4H5BN2O2 |

| Molecular Weight | 123.91 g/mol |

| IUPAC Name | pyrazin-2-ylboronic acid |

| Standard InChI | InChI=1S/C4H5BN2O2/c8-5(9)4-3-6-1-2-7-4/h1-3,8-9H |

| Standard InChI Key | CUMQALGFPKMFQO-UHFFFAOYSA-N |

| SMILES | B(C1=NC=CN=C1)(O)O |

| Canonical SMILES | B(C1=NC=CN=C1)(O)O |

Introduction

Basic Properties and Identification

Chemical Identity and Structure

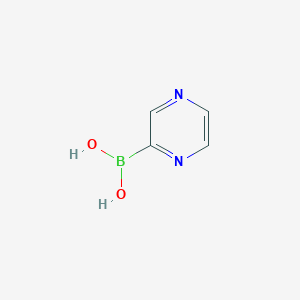

Pyrazin-2-ylboronic acid belongs to the class of heteroaryl boronic acids that are widely utilized in organic synthesis. The compound features a six-membered pyrazine ring containing two nitrogen atoms at the 1 and 4 positions, with a boronic acid group (-B(OH)2) attached at the 2-position.

Table 1.1. Chemical Identity Data for Pyrazin-2-ylboronic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C4H5BN2O2 |

| Molecular Weight | 123.91 g/mol |

| CAS Number | 762263-64-9 |

| Synonyms | Pyrazin-2-Yl-Boronic Acid; 2-Pyrazinyl-Boronic Acid; B-2-Pyrazinyl-Boronic Acid |

| MDL Number | MFCD08703263 |

| PubChem CID | 18381546 |

| IUPAC Name | pyrazin-2-ylboronic acid |

| Standard InChI | InChI=1S/C4H5BN2O2/c8-5(9)4-3-6-1-2-7-4/h1-3,8-9H |

| InChI Key | CUMQALGFPKMFQO-UHFFFAOYSA-N |

| SMILES | B(C1=NC=CN=C1)(O)O |

The boronic acid group consists of a boron atom bonded to two hydroxyl groups and the carbon atom at position 2 of the pyrazine ring. The boron atom adopts a trigonal planar geometry with sp² hybridization and possesses a vacant p-orbital perpendicular to this plane, which contributes to its Lewis acidic character .

Physical and Chemical Properties

The physical properties of Pyrazin-2-ylboronic acid are important for understanding its behavior in various chemical processes and handling procedures.

Table 1.2. Physical Properties of Pyrazin-2-ylboronic acid

| Property | Value |

|---|---|

| Physical State | Solid at room temperature |

| Melting Point | Not well-documented in available literature |

| Boiling Point | 329.2±45.0 °C at 760 mmHg |

| Appearance | Solid (specific characteristics not well-documented) |

| Solubility | Typical solubility in polar organic solvents (specific data not well-documented) |

The compound's chemical behavior is influenced by both the boronic acid functionality, which acts as a Lewis acid, and the electron-deficient pyrazine ring, which contains two nitrogen atoms that can coordinate with metals or other Lewis acids .

Synthesis Methods

Traditional Synthetic Approaches

The synthesis of Pyrazin-2-ylboronic acid typically involves the reaction of pyrazine with boronic acid precursors. The traditional approach follows a metallation-borylation sequence that is common for many heteroaryl boronic acids.

Table 2.1. Traditional Synthetic Route for Pyrazin-2-ylboronic acid

| Step | Reagents/Conditions | Process |

|---|---|---|

| 1. Metallation | n-BuLi, THF, low temperature (-78°C) | Lithiation of pyrazine at the 2-position |

| 2. Borylation | B(OR)3 (e.g., trimethyl borate), -78°C to RT | Formation of borate ester |

| 3. Hydrolysis | Aqueous acid (e.g., HCl), RT | Conversion of borate ester to boronic acid |

| 4. Isolation | Extraction, crystallization | Purification of the final product |

This synthetic route faces challenges due to the instability of the lithiated pyrazine intermediate, which can undergo side reactions, and the potential instability of the final boronic acid product. The presence of nitrogen atoms in the pyrazine ring can coordinate with the boron atom, leading to potential decomposition pathways.

Modern Synthetic Strategies

Recent advancements in the synthesis of heteroaryl boronic acids like Pyrazin-2-ylboronic acid have focused on overcoming stability issues and improving yields. These approaches often involve the synthesis of more stable derivatives that can be converted to the free boronic acid when needed.

Table 2.2. Modern Synthetic Approaches for Pyrazin-2-ylboronic acid and Its Derivatives

| Approach | Key Features | Advantages |

|---|---|---|

| Pinacol Ester Formation | Use of pinacol to form boronic ester | Increased stability, easier purification |

| Palladium-Catalyzed Borylation | Direct borylation using Pd catalysts and bis(pinacolato)diboron | Milder conditions, broader substrate scope |

| Miyaura Borylation | Pd-catalyzed borylation of pyrazine halides | Avoids unstable organolithium intermediates |

| Trifluoroborate Salt Formation | Conversion to potassium trifluoroborate | Enhanced stability, crystalline products |

These modern approaches provide more stable intermediates or final products, which can be stored and handled more easily, and may be directly used in subsequent reactions like Suzuki-Miyaura coupling without the need to isolate the free boronic acid .

Reactivity Patterns

General Chemical Reactivity

Pyrazin-2-ylboronic acid exhibits reactivity patterns typical of both boronic acids and pyrazine derivatives. The boronic acid group acts as a Lewis acid due to the vacant p-orbital on the boron atom, while the pyrazine ring contributes its own characteristic reactivity.

Table 3.1. General Reactivity Patterns of Pyrazin-2-ylboronic acid

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Reaction with oxidizing agents | 2-hydroxypyrazine derivatives |

| Transmetalation | Reaction with transition metal complexes | Organometallic pyrazine derivatives |

| Condensation | Reaction with diols | Cyclic boronate esters |

| Nucleophilic Addition | Reaction with carbonyl compounds | α-hydroxy pyrazine derivatives |

| Protodeboronation | Loss of boronic acid group | Pyrazine |

A notable challenge with Pyrazin-2-ylboronic acid is its tendency to undergo protodeboronation, where the boronic acid group is replaced by hydrogen, especially under basic or aqueous conditions. This tendency is attributed to the electron-withdrawing nature of the pyrazine ring and potential coordination of the ring nitrogen atoms with the boron center .

Cross-Coupling Applications

The most significant application of Pyrazin-2-ylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the pyrazine ring and various aryl or heteroaryl halides .

Despite its utility, Pyrazin-2-ylboronic acid faces challenges in cross-coupling reactions, similar to other 2-pyridyl boronic acids. This phenomenon, sometimes referred to as "the 2-pyridyl problem," arises from several factors:

-

Instability of the boronic acid due to the electron-withdrawing nature of the pyrazine ring

-

Tendency to undergo protodeboronation under the basic conditions typically used in Suzuki coupling

-

Potential coordination of the nitrogen atoms to the palladium catalyst, which can interfere with the catalytic cycle

Various strategies have been developed to overcome these challenges, including:

-

Use of more stable derivatives like pinacol esters or trifluoroborate salts

-

Modified reaction conditions with specialized ligands and catalysts

-

Addition of copper co-catalysts to facilitate transmetalation

A recent example of successful application includes the palladium-trifluoroacetate-catalyzed carbo-palladation reaction utilizing aryl boronic acids for the synthesis of pyrrolo[1,2-α]pyrazines from N-phenacyl pyrrole-2-carbonitriles .

Applications in Organic Synthesis

Pharmaceutical Applications

Pyrazin-2-ylboronic acid serves as an important building block in the synthesis of pharmaceutically relevant compounds, particularly those containing pyrazine-based biaryl motifs.

Table 4.1. Pharmaceutical Applications of Pyrazin-2-ylboronic acid

| Application Area | Examples | Significance |

|---|---|---|

| Antibacterial Agents | Pyrazinamide derivatives | Active against Mycobacterium tuberculosis |

| Antitumor Compounds | Pyrazine-containing kinase inhibitors | Targeting various cancer pathways |

| CNS Active Compounds | Pyrazine-based neurological agents | Modulating neuroreceptor activity |

| Antiviral Agents | Pyrazine nucleoside analogs | Interfering with viral replication |

The ability to selectively introduce the pyrazine ring into complex molecules through cross-coupling reactions makes Pyrazin-2-ylboronic acid valuable in medicinal chemistry. By coupling this boronic acid with various aryl or heteroaryl halides, chemists can create diverse libraries of compounds for biological screening and drug development.

Materials Science Applications

In materials science, pyrazine-containing compounds synthesized using Pyrazin-2-ylboronic acid can serve as components of various functional materials with specialized properties .

Table 4.2. Materials Science Applications of Pyrazine Derivatives

| Material Type | Function of Pyrazine Moiety | Application Examples |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron transport, light emission | Display technologies, lighting |

| Organic Semiconductors | Electron acceptance, charge transport | Electronic devices, sensors |

| Coordination Polymers | Metal binding, structural rigidity | Gas storage, catalysis |

| Liquid Crystals | Molecular ordering, optical properties | Display technologies |

The nitrogen atoms in the pyrazine ring can function as coordination sites for metals, making pyrazine-containing biaryls useful as ligands in metal complexes for catalysis, sensing, and other applications .

Comparison with Related Compounds

Structural Analogs

The properties and reactivity of Pyrazin-2-ylboronic acid can be better understood by comparing it with structurally related compounds, particularly other heteroaryl boronic acids.

Table 5.1. Comparison of Pyrazin-2-ylboronic acid with Related Heteroaryl Boronic Acids

| Compound | Structural Differences | Comparative Stability | Reactivity Differences |

|---|---|---|---|

| Pyridine-2-boronic acid | Contains one nitrogen in the ring instead of two | Slightly more stable | Similar challenges in cross-coupling |

| Pyrimidine-2-boronic acid | Different arrangement of nitrogen atoms | Similar stability | Similar reactivity profile |

| Phenylboronic acid | No nitrogen atoms in the ring | Much more stable | Less prone to protodeboronation |

| Furan-2-boronic acid | Contains oxygen instead of nitrogen | Less stable | Different electronic properties |

Pyridine-2-boronic acid (C5H6BNO2), with a molecular weight of 122.92 g/mol, shares many similarities with Pyrazin-2-ylboronic acid in terms of reactivity challenges. Both compounds face the "2-pyridyl problem" in cross-coupling reactions due to the presence of the nitrogen atom adjacent to the boronic acid group .

Reactivity Comparisons

The reactivity differences between Pyrazin-2-ylboronic acid and related compounds are primarily attributed to electronic and structural factors.

Pyrazin-2-ylboronic acid generally exhibits:

-

Increased susceptibility to protodeboronation compared to phenylboronic acid due to the electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring

-

Similar coordination capabilities to Pyridine-2-boronic acid, but potentially stronger due to the presence of an additional nitrogen atom

-

Different electronic distribution compared to other heterocyclic boronic acids, affecting its behavior in coupling reactions

In applications such as the synthesis of pyrrolo[1,2-α]pyrazines, aryl boronic acids (including Pyrazin-2-ylboronic acid) have shown successful participation in palladium-catalyzed carbo-palladation reactions, demonstrating their synthetic utility despite the inherent challenges .

| Hazard Type | Classification | Description |

|---|---|---|

| Acute Toxicity | Acute Tox. 4 | H302: Harmful if swallowed |

| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation |

| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | STOT SE 3 | H335: May cause respiratory irritation |

| Signal Word | Warning | Moderate hazard level |

These hazards are typical for many organic compounds and boronic acids, indicating moderate acute toxicity and irritant properties that require appropriate precautions during handling .

| Precaution Type | Measures |

|---|---|

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat |

| Engineering Controls | Use in well-ventilated area or fume hood |

| Storage Conditions | Store in cool, dry place away from incompatible materials |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| Emergency Procedures | Eye contact: Rinse with water for several minutes |

| Skin contact: Wash with plenty of soap and water | |

| Ingestion: Seek medical attention | |

| Inhalation: Move to fresh air |

Proper disposal of Pyrazin-2-ylboronic acid and related waste should follow local regulations for chemical waste management, typically involving collection by a licensed waste disposal service .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume